molecular formula C18H15N3O5S2 B3410032 2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895444-28-7

2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410032
CAS No.: 895444-28-7
M. Wt: 417.5 g/mol
InChI Key: QHKXFUOTEXWFAG-UHFFFAOYSA-N
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Description

“N-(4-(3-nitrophenyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound with the molecular formula C11H9N3O3S . It has an average mass of 263.272 Da and a monoisotopic mass of 263.036469 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-nitrophenyl)thiazol-2-yl)-2-tosylacetamide” was confirmed by its physicochemical properties and spectroanalytical data . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalised at the meta position with a nitro group represents an important pharmacophoric feature .


Chemical Reactions Analysis

The “4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives” were evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .


Physical and Chemical Properties Analysis

The predicted data for “N-(4-(3-nitrophenyl)thiazol-2-yl)-2-tosylacetamide” is as follows: Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 2.43. Boiling Pt (deg C): 471.01 (Adapted Stein & Brown method). Melting Pt (deg C): 199.06 (Mean or Weighted MP). VP(mm Hg,25 deg C): 2.15E-009 (Modified Grain method) .

Mechanism of Action

The results of the biological testing demonstrated that the presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalised at the meta position with a nitro group represents an important pharmacophoric feature to obtain selective and reversible human MAO-B inhibition for the treatment of neurodegenerative disorders .

Future Directions

The “4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives” were evaluated in silico as potential cholinesterase (AChE/BuChE) inhibitors and in vitro for antioxidant activities . The results obtained from molecular modelling studies provided insight into the multiple interactions and structural requirements for the reported MAO inhibitory properties . This suggests potential future directions for research and development of related compounds.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-12-5-7-15(8-6-12)28(25,26)11-17(22)20-18-19-16(10-27-18)13-3-2-4-14(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKXFUOTEXWFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

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